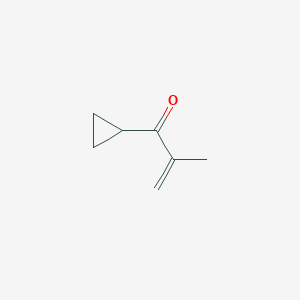

1-Cyclopropyl-2-methylprop-2-en-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclopropyl-2-methylprop-2-en-1-one is a versatile organic compound with the molecular formula C_9H_14O It is characterized by a cyclopropyl group attached to a 2-methylprop-2-en-1-one moiety

准备方法

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methylprop-2-en-1-one can be synthesized through several methods, including:

Knoevenagel Condensation: This involves the condensation of cyclopropyl methyl ketone with malonic acid derivatives under basic conditions.

Cyclopropanation Reactions: Using cyclopropane derivatives and suitable catalysts, such as rhodium or palladium complexes, to introduce the cyclopropyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 1-Cyclopropyl-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution Reactions: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.

Substitution: Nucleophiles like halides and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Cyclopropyl-2-methylprop-2-en-1-one can be oxidized to cyclopropyl-2-methylprop-2-en-1-oic acid.

Reduction Products: Reduction can yield cyclopropyl-2-methylprop-2-en-1-ol.

Substitution Products: Various substituted cyclopropyl-2-methylprop-2-en-1-ones can be synthesized depending on the nucleophile used.

科学研究应用

1-Cyclopropyl-2-methylprop-2-en-1-one has found applications in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

作用机制

The mechanism by which 1-Cyclopropyl-2-methylprop-2-en-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may target specific enzymes or receptors, leading to therapeutic effects.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets microbial cell membranes and metabolic pathways.

Anticancer Activity: May inhibit specific enzymes involved in cancer cell proliferation.

相似化合物的比较

1-Cyclopropyl-2-methylprop-2-en-1-one is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

Cyclopropyl methyl ketone: Lacks the double bond present in this compound.

2-Methylprop-2-en-1-one: Does not have the cyclopropyl group.

生物活性

1-Cyclopropyl-2-methylprop-2-en-1-one (CAS No. 4663-37-0) is a cyclopropyl-containing enone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₂O

- Molecular Weight : 112.17 g/mol

- Canonical SMILES : C=C(C)C1CC1

This structure features a cyclopropyl ring and an α,β-unsaturated carbonyl group, which are critical for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related enones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of enones. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro assays demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor for various enzymes involved in metabolic processes. For instance, it has been suggested that this compound may interact with protein methyltransferases, which play a crucial role in gene regulation and cellular signaling.

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of cyclopropyl-containing compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, demonstrating significant antibacterial activity compared to control groups.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Control (Ampicillin) | 10 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 5 | Escherichia coli |

Study on Anticancer Activity

In vitro studies conducted on human breast cancer cell lines (MDA-MB-231) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure.

The biological activity of this compound can be attributed to its ability to form Michael adducts with nucleophilic residues in proteins, leading to alterations in protein function. This reactivity is characteristic of α,β-unsaturated carbonyl compounds and underlies its potential as an inhibitor of various biological targets.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 1-Cyclopropyl-2-methylprop-2-en-1-one, and how should data be interpreted?

To confirm structural identity and purity, researchers should employ a combination of NMR spectroscopy (¹H/¹³C for cyclopropyl and enone groups), IR spectroscopy (to verify carbonyl stretching frequencies ~1700 cm⁻¹), and mass spectrometry (for molecular ion confirmation). For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Ensure reproducibility by documenting solvent systems, internal standards, and calibration protocols. Cross-validate results with literature data for known analogs, but note that cyclopropane ring strain may cause deviations in spectral patterns compared to non-cyclic ketones .

Q. What synthetic routes are optimal for preparing this compound, and how can purity be validated?

Common methods include cyclopropanation of α,β-unsaturated ketones via Simmons-Smith reactions or transition-metal-catalyzed processes. For example, reacting 2-methylprop-2-en-1-one with a cyclopropane-forming reagent (e.g., CH₂I₂/Zn(Cu)) under inert conditions. Purification typically involves fractional distillation or column chromatography (silica gel, hexane/EtOAc). Validate purity using HPLC (>95% area normalization) and GC-MS to detect volatile byproducts. Report retention times, mobile phases, and column specifications to enable replication .

Q. How does the electron-deficient enone moiety in this compound influence its reactivity in nucleophilic additions?

The conjugated enone system facilitates Michael additions and Diels-Alder reactions , but the cyclopropyl group introduces steric and electronic constraints. Use kinetic studies (e.g., UV-Vis monitoring of reaction progress) to compare reactivity with non-cyclopropyl analogs. Computational modeling (DFT) can quantify orbital interactions, such as the cyclopropane’s Walsh orbitals affecting enone electrophilicity. Experimental data should include yield comparisons, stereoselectivity outcomes, and Arrhenius plots for activation energy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields of this compound under varying catalytic conditions?

Systematic variation of catalysts (e.g., Lewis acids like BF₃·Et₂O vs. organocatalysts) and reaction parameters (temperature, solvent polarity) is critical. Design a factorial experiment to isolate variables, using ANOVA to identify statistically significant factors. Include control experiments without catalysts to assess background reactivity. Reproducibility requires strict moisture/oxygen exclusion for air-sensitive catalysts. Publish raw data (e.g., NMR integrals, chromatograms) in supplementary materials to allow independent verification .

Q. What mechanistic insights explain the unusual thermal stability of this compound compared to linear enones?

Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition thresholds. Compare with computational studies (e.g., bond dissociation energies of cyclopropane vs. linear C-C bonds). Hypothesize that ring strain stabilizes the transition state during degradation. Validate via isotopic labeling (e.g., ¹³C-enriched cyclopropane) and tandem MS/MS to track fragmentation pathways. Contrast results with literature on strained cyclic ketones .

Q. How do stereoelectronic effects of the cyclopropyl group influence regioselectivity in photochemical reactions of this compound?

Perform laser flash photolysis to characterize excited-state behavior. Use EPR spectroscopy to detect radical intermediates formed during [2+2] photocycloadditions. Compare experimental outcomes with DFT-predicted transition states. For example, the cyclopropane’s bent bonds may direct orbital alignment, favoring specific regioisomers. Report quantum yields and wavelength-dependent selectivity to guide synthetic applications .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

Conduct a meta-analysis of existing studies, focusing on assay conditions (e.g., cell lines, concentrations). Use standardized protocols (e.g., OECD guidelines for cytotoxicity) to re-evaluate key compounds. Highlight potential confounding factors, such as impurities in earlier syntheses or solvent effects in bioassays. Publish dose-response curves and IC₅₀ values with error bars to clarify discrepancies .

Q. Methodological Guidelines

Q. What strategies ensure reproducibility in kinetic studies of this compound reactions?

Document all parameters: temperature (±0.1°C), solvent degassing methods, and catalyst activation protocols. Use internal standards (e.g., mesitylene for GC) to normalize instrument drift. Share raw kinetic data (time vs. conversion) and fitting algorithms (e.g., pseudo-first-order models) in supplementary files. Collaborate with independent labs for cross-validation .

Q. Ethical and Reporting Standards

- Adhere to ACS Ethical Guidelines for data transparency .

属性

IUPAC Name |

1-cyclopropyl-2-methylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5(2)7(8)6-3-4-6/h6H,1,3-4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITFVXSQXDOJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。